molecular formula C23H26FN5O3 B2593089 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide CAS No. 896381-94-5

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide

Cat. No.: B2593089
CAS No.: 896381-94-5
M. Wt: 439.491
InChI Key: NMEHDVADJPZRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide” is a quinazolinone derivative . It has a molecular formula of C24H20FN3O3 and a molecular weight of 417.4 g/mol . The compound is characterized by the presence of a quinazolinone ring, a piperazine ring, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone ring, a piperazine ring, and a fluorophenyl group . The exact three-dimensional structure is not available in the retrieved sources.


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the retrieved sources .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 417.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources .

Scientific Research Applications

Pharmacological Applications

α1-Adrenoceptor Antagonism

The compound has been investigated for its ability to act as an α1-adrenoceptor antagonist, showing promise in the treatment of hypertension. A molecular modeling study and synthesis of quinazolinone-arylpiperazine derivatives, including this compound, have demonstrated significant α1-blocking activity, suggesting their potential in managing high blood pressure and related cardiovascular conditions (Abou-Seri, Abouzid, & Abou El Ella, 2011).

Antimicrobial Activity

Broad-Spectrum Antibacterial and Antifungal Properties

Research on substituted quinazolin-3(4H)-ones, which includes derivatives of the compound , has shown that these molecules possess significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents capable of combating various bacterial and fungal infections (Raghavendra, Thampi, & Gurubasavarajaswamy, 2008).

Anticancer Activity

Antiproliferative Effects

A series of quinazoline derivatives containing piperazine moieties has been synthesized and evaluated for their antitumor properties. Some derivatives exhibited potent antiproliferative activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy. Notably, derivatives with specific modifications showed excellent biological activity comparable to that of known cancer therapeutics (Li et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved sources .

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c24-18-7-2-4-9-20(18)28-14-12-27(13-15-28)11-5-10-25-21(30)16-29-22(31)17-6-1-3-8-19(17)26-23(29)32/h1-4,6-9H,5,10-16H2,(H,25,30)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEHDVADJPZRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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